(4-(6-Methoxynaphthalen-2-yl)-2H-1,2,3-triazol-2-yl)(piperidin-1-yl)methanone
Description
The compound (4-(6-Methoxynaphthalen-2-yl)-2H-1,2,3-triazol-2-yl)(piperidin-1-yl)methanone (hereafter referred to as the target compound) is a methanone derivative featuring a 1,2,3-triazole core substituted at position 4 with a 6-methoxynaphthalen-2-yl group and at position 2 with a piperidin-1-yl moiety via a carbonyl bridge .
Properties
Molecular Formula |
C19H20N4O2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
[4-(6-methoxynaphthalen-2-yl)triazol-2-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C19H20N4O2/c1-25-17-8-7-14-11-16(6-5-15(14)12-17)18-13-20-23(21-18)19(24)22-9-3-2-4-10-22/h5-8,11-13H,2-4,9-10H2,1H3 |
InChI Key |
LRIUDFSLZMRCBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=NN(N=C3)C(=O)N4CCCCC4 |
Origin of Product |
United States |
Biological Activity
The compound (4-(6-Methoxynaphthalen-2-yl)-2H-1,2,3-triazol-2-yl)(piperidin-1-yl)methanone is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a triazole ring and a methoxy-naphthalene moiety, which are crucial for its biological interactions.
Anticancer Activity
Recent studies have explored the anticancer properties of similar triazole derivatives. For instance, compounds containing the triazole moiety have shown promising results in inhibiting cell proliferation in various cancer cell lines.
Case Study:
A related study demonstrated that compounds with a similar structure exhibited significant cytotoxic effects against human pancreatic cancer cells (Patu8988) and gastric cancer cells (SGC7901). The mechanism involved the induction of apoptosis via caspase activation, suggesting that the triazole ring plays a pivotal role in enhancing anticancer activity .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Triazole Derivative A | Patu8988 | 5.6 | Apoptosis induction |
| Triazole Derivative B | SGC7901 | 4.2 | Caspase activation |
Antimicrobial Activity
Compounds similar to this compound have also been evaluated for antimicrobial properties. The presence of the triazole group has been linked to enhanced activity against various bacterial strains.
Research Findings:
A study found that triazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 25 µg/mL .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Triazole Derivative C | Staphylococcus aureus | 15 |
| Triazole Derivative D | Escherichia coli | 20 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase enzymes has been observed in related compounds.
- Antimicrobial Mechanisms : The triazole ring likely interferes with microbial cell wall synthesis or function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares a common scaffold with several methanone derivatives, differing primarily in substituents and heterocyclic components. Key analogues are compared below:
Structural and Functional Differences
Table 1: Comparative Analysis of Methanone Derivatives
*Molecular formulas are inferred from structural data where explicit values are unavailable in evidence.
Key Observations:
Substituent Impact: The naphthalene group in the target compound enhances lipophilicity compared to phenyl or benzoxazole substituents in analogues like Suvorexant. This may improve membrane permeability but reduce aqueous solubility .
Biological Activity :
- Suvorexant’s chlorobenzoxazole group confers high affinity for orexin receptors, while the target compound’s naphthalene moiety may target different binding pockets or receptors .
- The 3,4-dimethoxybenzyl group in the rac-compound (Table 1) introduces electron-rich aromaticity, which could enhance π-π stacking interactions in receptor binding compared to the target compound’s methoxynaphthalene .
Synthetic Approaches :
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The naphthalene group increases logP values compared to phenyl-substituted analogues, suggesting slower metabolic clearance but higher tissue distribution .
- Metabolic Stability : Piperidine rings are generally susceptible to cytochrome P450 oxidation, whereas diazepane (in Suvorexant) may exhibit different metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
